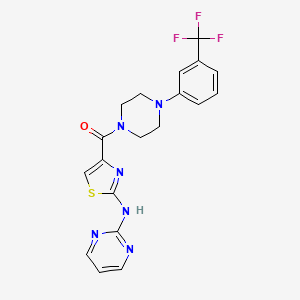

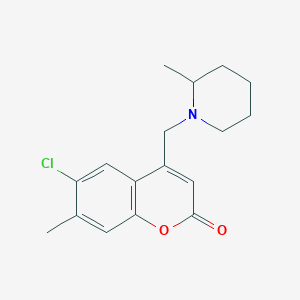

(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a small molecule . It belongs to the class of organic compounds known as n-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .

Molecular Structure Analysis

The crystal structure of a similar compound in complex with mouse Aurora A has been studied . The resolution of the crystal structure was 1.90 Å .Scientific Research Applications

Antimicrobial Activity

Compounds containing the structure of (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone have shown promise in antimicrobial applications. For instance, a study by Yurttaş et al. (2016) synthesized derivatives starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate and found high antimicrobial activity in some of these compounds against microorganism strains using the microdilution technique (Yurttaş et al., 2016).

Anticancer Activity

In cancer research, some derivatives of this compound have shown potential. Kamal et al. (2012) reported that a library of new anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which include similar structures, exhibited anticancer activity in cervical cancer cells. These compounds induced cell cycle arrest and activated the p53 protein, a crucial factor in tumor suppression (Kamal et al., 2012).

Antipsychotic Investigation

Compounds with a similar structure have been investigated for their antipsychotic properties. For example, Gopi et al. (2017) designed, synthesized, and assessed the antipsychotic activity of novel Azo dye/Schiff base/Chalcone derivatives, demonstrating significant activity in a haloperidol-induced catalepsy test (Gopi et al., 2017).

Antitumor Evaluation

In antitumor research, Li et al. (2020) synthesized and evaluated 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety, similar to our compound of interest. These derivatives showed moderate to strong antitumor activities against various cancer cells (Li et al., 2020).

Hypoglycemic Agents

A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, structurally related to our compound, have been synthesized and evaluated as glucokinase activators. Song et al. (2011) found that one such derivative was effective as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, showing efficacy in decreasing glucose levels in mice (Song et al., 2011).

Properties

IUPAC Name |

[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6OS/c20-19(21,22)13-3-1-4-14(11-13)27-7-9-28(10-8-27)16(29)15-12-30-18(25-15)26-17-23-5-2-6-24-17/h1-6,11-12H,7-10H2,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJZHPKNXXIYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2627047.png)

![2-Amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2627053.png)

![5-[2-(4-Chloroanilino)vinyl]-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2627054.png)

![7-benzyl-1-ethyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2627058.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2627060.png)

![2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2627062.png)

![N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2627064.png)

![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)